(3,5-15N2)1,3,5-triazine-2,4,6-tri(15N)amine
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Overview
Description
Melamine-15N3, also known as 1,3,5-Triazine-2,4,6-triamine-15N3, is a stable isotope-labeled compound with the molecular formula C3H615N3. It is a derivative of melamine, where three nitrogen atoms are replaced with the nitrogen-15 isotope. This compound is primarily used in analytical chemistry and scientific research due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melamine-15N3 can be synthesized through the reaction of cyanamide with a nitrogen-15 labeled compound. One common method involves the use of 15N-labeled urea, which reacts with cyanamide under controlled conditions to form melamine-15N3 . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of melamine-15N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 15N-labeled starting materials and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Melamine-15N3 undergoes various chemical reactions, including:
Oxidation: Melamine-15N3 can be oxidized to form cyanuric acid derivatives.
Reduction: Reduction reactions can convert melamine-15N3 to its corresponding amine derivatives.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Cyanuric acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine compounds.
Scientific Research Applications
Melamine-15N3 is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Mechanism of Action
The mechanism of action of melamine-15N3 is primarily related to its isotopic labeling. The nitrogen-15 isotope allows for precise tracking and quantification in various analytical techniques. In biological systems, melamine-15N3 can be incorporated into metabolic pathways, enabling researchers to study nitrogen utilization and transformation at a molecular level .
Comparison with Similar Compounds
Similar Compounds
Melamine-13C3: A carbon-13 labeled derivative of melamine used in similar analytical applications.
Melamine-d6: A deuterium-labeled melamine compound used for tracing hydrogen atoms in chemical reactions.
Ammelide: A hydrolysis product of melamine with similar chemical properties.
Uniqueness
Melamine-15N3 is unique due to its nitrogen-15 labeling, which provides distinct advantages in isotopic tracing and quantification. Compared to other labeled compounds, melamine-15N3 offers higher sensitivity and specificity in analytical applications, making it a valuable tool in scientific research .
Properties
CAS No. |
1958100-99-6 |
---|---|
Molecular Formula |
C3H6N6 |
Molecular Weight |
129.10 g/mol |
IUPAC Name |
(3,5-15N2)1,3,5-triazine-2,4,6-tri(15N)amine |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,7+1,8+1 |
InChI Key |
JDSHMPZPIAZGSV-DPZTXFNWSA-N |
Isomeric SMILES |
C1(=NC(=[15N]C(=[15N]1)[15NH2])N)N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
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